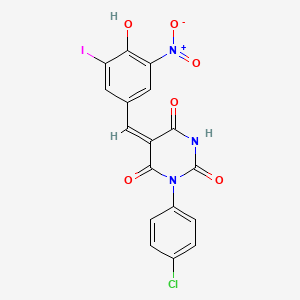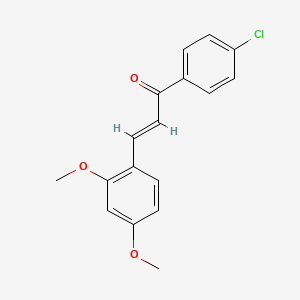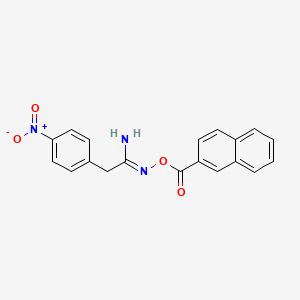![molecular formula C22H13ClO5 B3905775 2-(5-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}furan-2-yl)benzoic acid CAS No. 6007-19-8](/img/structure/B3905775.png)
2-(5-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}furan-2-yl)benzoic acid
Descripción general
Descripción
2-(5-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}furan-2-yl)benzoic acid is a complex organic compound with a unique structure that includes a chlorophenyl group, a furan ring, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}furan-2-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the furan ring through a cyclization reaction, followed by the introduction of the chlorophenyl group via a Friedel-Crafts acylation. The final step usually involves the formation of the benzoic acid moiety through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and reduce production costs. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}furan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxofuran ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(5-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}furan-2-yl)benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s derivatives are investigated for their potential as therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(5-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}furan-2-yl)benzoic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-{(E)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}furan-2-yl)benzoic acid: Similar structure with a bromophenyl group instead of a chlorophenyl group.
2-(5-{(E)-[5-(4-methylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}furan-2-yl)benzoic acid: Similar structure with a methylphenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of 2-(5-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}furan-2-yl)benzoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-[5-[(E)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClO5/c23-15-7-5-13(6-8-15)20-12-14(22(26)28-20)11-16-9-10-19(27-16)17-3-1-2-4-18(17)21(24)25/h1-12H,(H,24,25)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJKSMXPVXVMBL-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C=C(OC3=O)C4=CC=C(C=C4)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C=C(OC3=O)C4=CC=C(C=C4)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365607 | |
| Record name | AC1LZ9M5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6007-19-8 | |
| Record name | AC1LZ9M5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[2-(benzyloxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B3905698.png)

![3-[4-(allyloxy)-3-methoxyphenyl]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B3905715.png)
![3-[(Z)-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B3905718.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3905729.png)
![methyl 2-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3905739.png)
![1-(methoxymethyl)-N-(2-methyl-1,1-dioxido-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-yl)cyclobutanecarboxamide](/img/structure/B3905759.png)
![3-chloro-4-ethoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B3905765.png)
![(2E)-1-[6-bromo-4-(2-chlorophenyl)-2-hydroxyquinolin-3-yl]-3-(2-methoxyphenyl)prop-2-en-1-one](/img/structure/B3905770.png)
![4-tert-butyl-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazole](/img/structure/B3905780.png)
![N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}pyridine-4-carboximidamide](/img/structure/B3905784.png)

![[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-methyl-3-nitrobenzoate](/img/structure/B3905807.png)
